![molecular formula C17H18N2O3 B4411384 ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
ethyl {4-[(phenylacetyl)amino]phenyl}carbamate
Overview
Description
Ethyl {4-[(phenylacetyl)amino]phenyl}carbamate, also known as fenbendazole, is a benzimidazole anthelmintic drug. It is commonly used in veterinary medicine to treat various parasitic infections in animals. However, recent scientific research has shown that fenbendazole has potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of ethyl {4-[(phenylacetyl)amino]phenyl}carbamate in cancer cells is not fully understood. However, it is believed to inhibit microtubule polymerization, which is essential for cell division and growth. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Fenbendazole has been found to have minimal toxicity in animals and humans. It is well-absorbed in the gastrointestinal tract and metabolized in the liver. Fenbendazole has also been found to have immunomodulatory effects, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl {4-[(phenylacetyl)amino]phenyl}carbamate in lab experiments is its low cost and availability. It is also relatively easy to administer and has minimal side effects. However, its efficacy in different cancer types and its potential interactions with other drugs need to be further studied.
Future Directions
There are several potential future directions for ethyl {4-[(phenylacetyl)amino]phenyl}carbamate research. One area of interest is the development of this compound analogs with improved anticancer properties. Another direction is the investigation of this compound’s effects on the tumor microenvironment and immune system. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.
Scientific Research Applications
Fenbendazole has been found to have anticancer properties in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Fenbendazole has also been found to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
ethyl N-[4-[(2-phenylacetyl)amino]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)19-15-10-8-14(9-11-15)18-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFKSZTNPFGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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